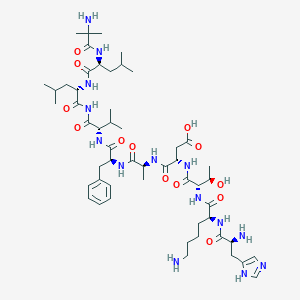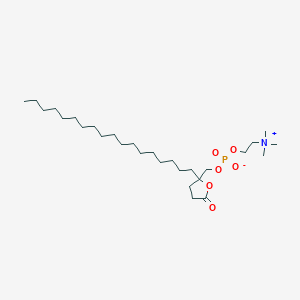
Ethyl (chloroacetyl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (chloroacetyl)methylcarbamate is an organic compound with the molecular formula C6H10ClNO3. It is a carbamate ester, which means it contains an ester functional group derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl (chloroacetyl)methylcarbamate can be synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and products .
Industrial Production Methods
In industrial settings, the production of ethyl(chloroacetyl)methylcarbamate involves the use of large-scale reactors where chloroacetyl chloride and ethyl methylcarbamate are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (chloroacetyl)methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.
Properties
CAS No. |
6378-52-5 |
|---|---|
Molecular Formula |
C6H10ClNO3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
ethyl N-(2-chloroacetyl)-N-methylcarbamate |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3 |
InChI Key |
AYUMCDSXPRPYLX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(=O)CCl |
Canonical SMILES |
CCOC(=O)N(C)C(=O)CCl |
Key on ui other cas no. |
6378-52-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![4-methyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B166617.png)
